molecular formula C6H13NO2 B12940361 (S)-2-(Morpholin-2-yl)ethan-1-ol

(S)-2-(Morpholin-2-yl)ethan-1-ol

Cat. No.: B12940361
M. Wt: 131.17 g/mol
InChI Key: OJZYVZNGKDTSFP-LURJTMIESA-N
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Description

(S)-2-(Morpholin-2-yl)ethan-1-ol is a chiral compound that features a morpholine ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Morpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with an appropriate epoxide or halohydrin under basic conditions. One common method is the ring-opening of an epoxide with morpholine, which can be catalyzed by a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Morpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-2-(Morpholin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Morpholin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Morpholin-2-yl)ethan-1-ol: The enantiomer of (S)-2-(Morpholin-2-yl)ethan-1-ol, with similar chemical properties but potentially different biological activity.

    2-(Piperidin-2-yl)ethan-1-ol: A similar compound with a piperidine ring instead of a morpholine ring.

    2-(Pyrrolidin-2-yl)ethan-1-ol: A related compound with a pyrrolidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-[(2S)-morpholin-2-yl]ethanol

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2/t6-/m0/s1

InChI Key

OJZYVZNGKDTSFP-LURJTMIESA-N

Isomeric SMILES

C1CO[C@H](CN1)CCO

Canonical SMILES

C1COC(CN1)CCO

Origin of Product

United States

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